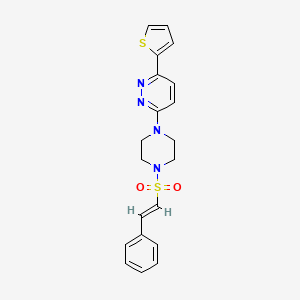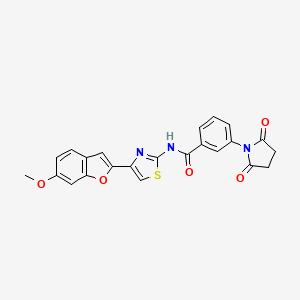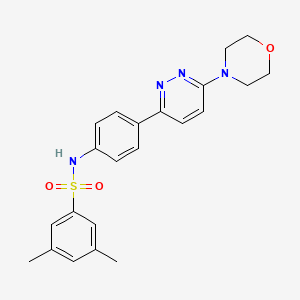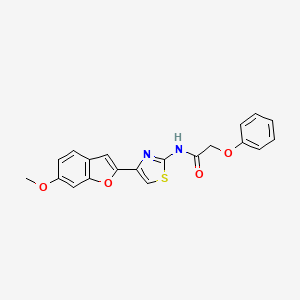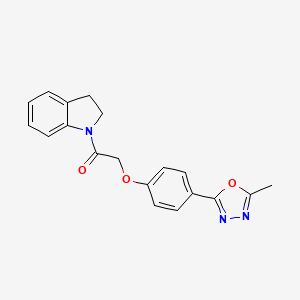![molecular formula C27H34N4O3S B3311812 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 946275-09-8](/img/structure/B3311812.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide
Vue d'ensemble
Description
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It selectively targets and irreversibly binds to the mutated form of EGFR, which is commonly found in NSCLC patients.
Mécanisme D'action
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide irreversibly binds to the mutated form of EGFR, which is commonly found in NSCLC patients. This binding inhibits the activity of EGFR, which is a key driver of tumor growth and survival. By inhibiting EGFR, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide induces apoptosis (programmed cell death) in cancer cells and prevents the growth and spread of tumors.
Biochemical and Physiological Effects:
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to have a high degree of selectivity for mutated EGFR, which minimizes off-target effects on normal cells. It has also been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for oral administration. In clinical trials, N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has been shown to have a favorable safety profile and tolerability, with the most common adverse events being diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has several advantages for lab experiments, including its high degree of selectivity for mutated EGFR, good oral bioavailability, and favorable safety profile. However, it also has some limitations, including the need for specialized equipment and expertise for synthesis and analysis, and the potential for drug resistance to develop over time.
Orientations Futures
There are several future directions for the development of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide. One direction is the investigation of combination therapies with other targeted agents or immunotherapies to improve treatment outcomes. Another direction is the exploration of alternative dosing schedules or formulations to optimize drug delivery and efficacy. Additionally, further research is needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Applications De Recherche Scientifique
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-ethoxy-5-isopropylbenzenesulfonamide has also been shown to have a favorable safety profile and tolerability in clinical trials.
Propriétés
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-4-34-25-15-11-22(20(2)3)19-26(25)35(32,33)30-23-12-9-21(10-13-23)24-14-16-27(29-28-24)31-17-7-5-6-8-18-31/h9-16,19-20,30H,4-8,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBQZXAWRUYYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






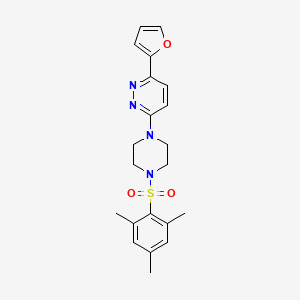
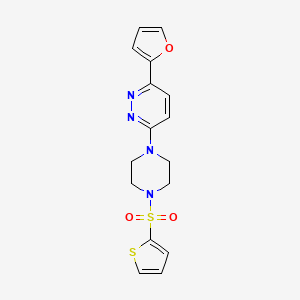
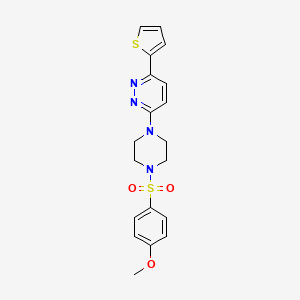
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B3311806.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B3311808.png)
